REACTION_SMILES
|
[C:9](#[CH:10])[Mg+:11].[CH2:12]1[O:13][CH2:14][CH2:15][CH2:16]1.[Cl-:8].[nH:1]1[c:2]([CH:6]=[O:7])[cH:3][cH:4][cH:5]1>>[nH:1]1[c:2]([CH:6]([OH:7])[C:9]#[CH:10])[cH:3][cH:4][cH:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#C[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
C#CC(O)c1ccc[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |